4-Oxopyrrolidine-2-carboxylic acid hydrochloride
Description
4-Oxopyrrolidine-2-carboxylic acid hydrochloride (CAS: 98142-78-0) is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a ketone group at position 4 and a carboxylic acid group at position 2, forming a hydrochloride salt. Its molecular formula is C₅H₇NO₃·HCl, with a molecular weight of 165.58 g/mol . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing peptide-based drugs and enzyme inhibitors . It is hygroscopic and typically stored under inert conditions at room temperature to ensure stability .
Properties
IUPAC Name |
4-oxopyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h4,6H,1-2H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFPVIMTRRIIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1=O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Routes
The synthesis of 4-oxopyrrolidine-2-carboxylic acid hydrochloride primarily involves cyclization of suitable precursors to form the lactam ring with the oxo substituent at the 4-position. The key synthetic strategies include:
Cyclization of N-substituted glutamic acid derivatives under acidic conditions: This is the most common laboratory and industrial approach. Hydrochloric acid facilitates intramolecular cyclodehydration, leading to the formation of the 4-oxopyrrolidine ring system and subsequent isolation as the hydrochloride salt. Reaction conditions are optimized to maximize yield and purity, often involving crystallization and purification steps.
Cyclodehydration and condensation methods: These involve converting linear precursors bearing amino and carboxyl groups into the cyclic lactam structure. Such methods can be adapted to produce various 4-oxopyrrolidine derivatives with potential biological activities.
Industrial-Scale Production
In industrial settings, the synthesis is scaled up using large reactors with controlled temperature and pH to ensure reproducibility and high throughput. The process often involves:
- Use of concentrated hydrochloric acid: To promote efficient cyclization and salt formation.
- Crystallization techniques: To isolate the hydrochloride salt in a stable, pure form.
- Purification steps: Including filtration and drying to meet pharmaceutical-grade specifications.
These methods emphasize safety, environmental considerations, and cost-efficiency while maintaining product quality.
Environmentally Friendly and High-Yielding Synthesis
A patented method for synthesizing related 2-oxo-oxazolidine-4-carboxylic acid compounds (structurally analogous to 4-oxopyrrolidine-2-carboxylic acid) highlights an environmentally benign process using water as the solvent and mild reaction conditions:
-
- Reacting 3-substituted or unsubstituted 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water at 5–35°C.
- Hydrolysis reaction followed by drying and purification.
-
- Use of water as solvent reduces environmental impact.
- Mild temperature control (5–35°C) enhances safety.
- High product yield (>86%) compared to previous methods (~62% yield).
- Avoids use of irritating organic solvents and harsh reagents.
This method, while patented for oxazolidine derivatives, suggests potential applicability or inspiration for improved synthesis of this compound.
Comparative Summary Table of Preparation Methods
Research Data and Findings
- The cyclization under acidic conditions is critical for ring closure and formation of the lactam structure, with hydrochloric acid serving both as catalyst and source of the hydrochloride salt.
- Yields in classical methods vary but are generally high when optimized.
- Newer methods focus on stereochemical control and environmental sustainability.
- The hydrochloride salt form improves compound stability and handling.
- Research also indicates that substituent modifications on the pyrrolidine ring can be achieved via nucleophilic substitution under basic conditions, expanding the compound’s utility.
Chemical Reactions Analysis
Types of Reactions
4-Oxopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrrolidine derivatives.
Scientific Research Applications
4-Oxopyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein structure.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Oxopyrrolidine-2-carboxylic acid hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. It may also interact with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolidine and Piperidine Families
The closest structural analogs include oxopyrrolidine and oxopiperidine derivatives with modifications in ring size, substituent positions, or functional groups. Key examples are summarized below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 4-Oxopyrrolidine-2-carboxylic acid HCl | 98142-78-0 | C₅H₇NO₃·HCl | 165.58 | 5-membered ring, ketone (C4), carboxylic acid (C2) |
| (2S)-5-Oxopyrrolidine-2-carboxylic acid | 98-79-3 | C₅H₇NO₃ | 143.14 | Ketone at C5, enantiomerically pure (S-configuration) |
| 4-Oxopiperidine-2-carboxylic acid HCl | 65060-18-6 | C₆H₉NO₃·HCl | 179.60 | 6-membered piperidine ring, ketone at C4 |
| 5-Oxopyrrolidine-2-carboxamide | 5626-52-8 | C₅H₈N₂O₂ | 128.13 | Carboxamide substituent at C2, ketone at C5 |
Key Differences :
- Substituent Position : Shifting the ketone group from C4 to C5 (as in 5-oxopyrrolidine derivatives) alters hydrogen-bonding capabilities and electronic distribution, affecting solubility and bioactivity .
- Functional Groups : Replacing the carboxylic acid with a carboxamide (e.g., 5-Oxopyrrolidine-2-carboxamide) modifies polarity and metabolic stability .
Physicochemical Properties
Insights :
- The hydrochloride salt form significantly improves aqueous solubility, making it preferable for formulation in injectables or oral dosage forms .
- Enantiomeric purity (e.g., (S)-configuration) in analogs like (2S)-5-Oxopyrrolidine-2-carboxylic acid can influence chiral recognition in biological systems .
Commercial Availability and Pricing
Biological Activity
4-Oxopyrrolidine-2-carboxylic acid hydrochloride, also referred to as 4-oxoproline, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Synthesis of this compound
The synthesis of 4-oxopyrrolidine derivatives typically involves the cyclization of appropriate precursors, often utilizing methods like cyclodehydration or condensation reactions. These methods yield compounds with significant biological activity, including anticancer and antimicrobial properties. The structural characteristics of these derivatives can be modified to enhance their efficacy against various diseases.
Anticancer Activity
Recent studies have demonstrated that 4-oxopyrrolidine derivatives exhibit promising anticancer properties. For instance, a series of synthesized compounds were tested against A549 human lung adenocarcinoma cells. The results indicated that certain derivatives significantly reduced cell viability, showcasing structure-dependent anticancer activity.
| Compound | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Compound 15 | 66% | 25 |
| Compound 21 | 30% | 15 |
Key Findings:
- Compound 15 showed a notable reduction in viability (66%) compared to control, indicating its potential as a chemotherapeutic agent.
- Compound 21 , with specific substituents, demonstrated even higher potency with an IC50 value of 15 µM.
Antimicrobial Activity
In addition to anticancer effects, these compounds have been evaluated for their antimicrobial properties against multidrug-resistant pathogens. The antimicrobial activity was assessed using various Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 16 µg/mL |
| Klebsiella pneumoniae | > 64 µg/mL |
Observations:
- Compounds exhibited selective antimicrobial activity against Staphylococcus aureus, particularly strains resistant to standard treatments.
- However, they showed limited effectiveness against Gram-negative bacteria like Klebsiella pneumoniae, indicating a need for further structural optimization.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study involving the treatment of A549 cells with various concentrations of 4-oxopyrrolidine derivatives revealed that specific structural modifications could enhance cytotoxicity while minimizing effects on non-cancerous cells. This selectivity is crucial for developing safer cancer therapies.
- Research on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of these compounds against resistant strains highlighted their potential as new agents in combating antibiotic resistance. The study utilized standardized broth microdilution methods to determine MIC values.
Q & A
Q. What are the critical physicochemical properties of 4-oxopyrrolidine-2-carboxylic acid hydrochloride relevant to experimental design?
Answer: Key properties include:
- LogP : 0.28890 (indicates moderate hydrophilicity, influencing solvent selection for reactions) .
- Hydrogen bond donors/acceptors : 2/4 (affects solubility and interaction with biological targets) .
- Stability : Sensitive to humidity; requires storage in dry, inert conditions (e.g., argon atmosphere) .
- Melting point : 134–140°C (critical for determining thermal stability during synthesis or lyophilization) .
Methodological Tip : Use differential scanning calorimetry (DSC) to verify thermal behavior and optimize drying protocols.
Q. How can researchers safely handle this compound given its hazards?
Answer:
- GHS Classifications : Skin irritation (Category 2), severe eye damage (Category 1), and organ toxicity (Category 3) .
- Safety Protocols :
- Use fume hoods to avoid aerosol inhalation .
- Wear nitrile gloves and goggles for skin/eye protection .
- In case of exposure: Rinse eyes with water for ≥15 minutes; wash skin with soap and water .
Methodological Tip : Implement a hazard control plan aligned with OSHA guidelines, including regular safety audits.
Q. What synthetic routes are available for preparing this compound?
Answer:
- Primary Route : Cyclization of L-proline derivatives under acidic conditions, followed by hydrochlorination .
- Alternative Route : Hydrolysis of 5-oxoproline esters in HCl, yielding the hydrochloride salt .
Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize yield and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for synthetic routes of this compound?
Answer: Yield variations often stem from:
- Reagent purity : Impurities in starting materials (e.g., L-proline derivatives) reduce efficiency .
- Catalyst selection : Palladium or copper catalysts may introduce side reactions .
- Reaction time/temperature : Overheating degrades intermediates, lowering yield .
Methodological Tip : Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions .
Q. What analytical techniques are most effective for characterizing this compound and its byproducts?
Answer:
- Purity Assessment : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR for structural confirmation .
- Byproduct Identification : Liquid chromatography-mass spectrometry (LC-MS) to detect impurities like unreacted 5-oxoproline or sodium chloride .
- Quantitative Analysis : Ion chromatography for chloride content verification .
Methodological Tip : Combine orthogonal methods (e.g., NMR + LC-MS) to ensure comprehensive characterization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

